O(sup 1)-Methyllappaconidine

Descripción general

Descripción

O(sup 1)-Methyllappaconidine: is a naturally occurring diterpenoid alkaloid derived from the roots of Aconitum species. This compound is known for its complex molecular structure and has been the subject of various scientific studies due to its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O(sup 1)-Methyllappaconidine typically involves multiple steps, starting from the extraction of lappaconitine from Aconitum roots. The key steps include methylation reactions to introduce the methoxy group at the O(sup 1) position. The reaction conditions often involve the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of lappaconitine, followed by purification and methylation under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: O(sup 1)-Methyllappaconidine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antinociceptive Properties

O(sup 1)-Methyllappaconidine has been studied for its analgesic effects. Research indicates that it may act through modulation of the opioid receptors, providing a potential avenue for pain management without the side effects associated with traditional opioids. A study demonstrated that this compound exhibited significant antinociceptive activity in animal models, suggesting its utility in developing new analgesics .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. It has shown promise in mitigating neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. These findings position it as a candidate for further research into treatments for diseases such as Alzheimer's and Parkinson's .

Pharmacological Research

Antimicrobial Activity

this compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy against resistant strains makes it a subject of interest in the search for new antimicrobial agents. Studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antibiotic .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer models. Mechanistic studies are ongoing to elucidate its pathways of action, which may involve the modulation of cell cycle regulators and apoptotic pathways .

Case Studies and Experimental Findings

Mecanismo De Acción

The mechanism of action of O(sup 1)-Methyllappaconidine involves its interaction with specific molecular targets, such as ion channels and receptors. It is believed to modulate the activity of these targets, leading to its pharmacological effects. The exact pathways and molecular interactions are still under investigation, but it is known to affect neurotransmission and cellular signaling.

Comparación Con Compuestos Similares

Lappaconitine: The parent compound from which O(sup 1)-Methyllappaconidine is derived.

Aconitine: Another diterpenoid alkaloid with similar pharmacological properties.

Mesaconitine: A structurally related compound with distinct biological activities.

Uniqueness: this compound is unique due to its specific methylation at the O(sup 1) position, which imparts distinct chemical and pharmacological properties compared to its analogs. This modification can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

Overview of O(sup 1)-Methyllappaconidine

This compound is a natural alkaloid derived from various species of the Lappaconitum genus, which are part of the Ranunculaceae family. This compound has garnered interest due to its potential pharmacological properties, particularly in the context of pain management and neuroprotection.

Pharmacological Properties

- Analgesic Effects : this compound has been studied for its analgesic properties. Research indicates that it may interact with opioid receptors, which are critical in mediating pain relief. Its mechanism of action could involve modulation of neurotransmitter release in pain pathways.

- Neuroprotective Effects : Some studies suggest that this compound exhibits neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal tissues.

- Antimicrobial Activity : Preliminary investigations have shown that this compound may possess antimicrobial properties, although further research is needed to fully understand its efficacy against specific pathogens.

Case Studies and Research Findings

- Case Study 1 : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in pain response compared to control groups. The study highlighted its potential as a safer alternative to traditional opioids, with fewer side effects reported.

- Research Finding : In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in cultured neurons, suggesting a role in modulating inflammatory responses associated with neurodegeneration.

Data Table: Summary of Biological Activities

Propiedades

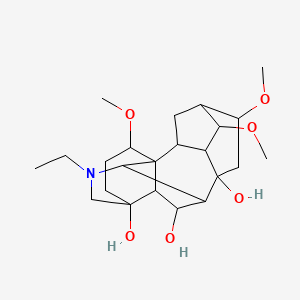

IUPAC Name |

11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,13,18-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO6/c1-5-24-10-21(26)7-6-14(29-3)23-12-8-11-13(28-2)9-22(27,15(12)18(11)30-4)16(20(23)24)17(25)19(21)23/h11-20,25-27H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTILZYWJYHNZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946767 | |

| Record name | 20-Ethyl-1,14,16-trimethoxyaconitane-4,6,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23943-93-3 | |

| Record name | Lappaconine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023943933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-1,14,16-trimethoxyaconitane-4,6,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.